molecular formula C13H17BrO4S B12560687 Methyl 6-(benzenesulfonyl)-6-bromohexanoate CAS No. 189010-02-4

Methyl 6-(benzenesulfonyl)-6-bromohexanoate

Cat. No.: B12560687
CAS No.: 189010-02-4
M. Wt: 349.24 g/mol
InChI Key: QCFNLMGCKYAGPA-UHFFFAOYSA-N
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Description

Methyl 6-(benzenesulfonyl)-6-bromohexanoate is an organic compound that features a benzenesulfonyl group attached to a bromohexanoate ester This compound is of interest due to its unique chemical structure, which combines the reactivity of both the benzenesulfonyl and bromohexanoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzenesulfonyl)-6-bromohexanoate typically involves the reaction of 6-bromohexanoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl ester, which is then methylated using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzenesulfonyl)-6-bromohexanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 6-(benzenesulfonyl)-6-azidohexanoate or 6-(benzenesulfonyl)-6-thiohexanoate.

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of 6-(benzenesulfonyl)hexanol.

Scientific Research Applications

Methyl 6-(benzenesulfonyl)-6-bromohexanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of Methyl 6-(benzenesulfonyl)-6-bromohexanoate involves its reactivity towards nucleophiles and electrophiles. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the bromohexanoate ester can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(benzenesulfonyl)-6-chlorohexanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 6-(benzenesulfonyl)-6-iodohexanoate: Similar structure but with an iodine atom instead of bromine.

    Methyl 6-(benzenesulfonyl)-6-fluorohexanoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Methyl 6-(benzenesulfonyl)-6-bromohexanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications where such reactivity is desired.

Properties

CAS No.

189010-02-4

Molecular Formula

C13H17BrO4S

Molecular Weight

349.24 g/mol

IUPAC Name

methyl 6-(benzenesulfonyl)-6-bromohexanoate

InChI

InChI=1S/C13H17BrO4S/c1-18-13(15)10-6-5-9-12(14)19(16,17)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3

InChI Key

QCFNLMGCKYAGPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC(S(=O)(=O)C1=CC=CC=C1)Br

Origin of Product

United States

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